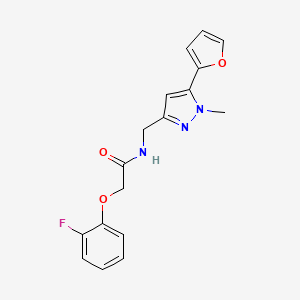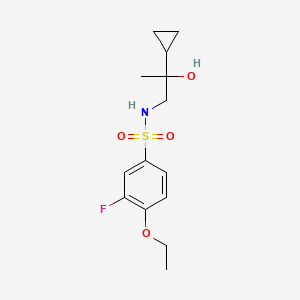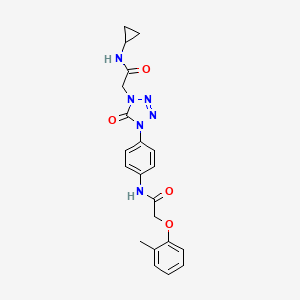![molecular formula C15H19N3O3S B2781589 3-(2-morpholino-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1210183-73-5](/img/structure/B2781589.png)
3-(2-morpholino-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves several steps . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gave amino derivatives .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is complex and unique . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
The chemical reactions involving thiazolo[3,2-a]pyrimidine derivatives are diverse and complex . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3′-thiophene]-6-carboxylates, which showed a high inhibitory activity against tumor cells .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
This compound is derived from a broader class of heterocyclic compounds, which have been explored for their synthesis and reactions, contributing to the development of novel chemical entities. For instance, Kinoshita et al. (1987) explored the synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives, highlighting methodologies that could potentially apply to the synthesis and functionalization of compounds like 3-(2-Morpholino-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one. The study delved into various reactions, including the conversion of 7-bromomethyl compounds to 7-morpholinomethyl derivatives via treatment with morpholine, showcasing the relevance of such transformations in creating compounds with potential biological applications (Kinoshita et al., 1987).
Biological Activities and Applications
The synthesis and study of thiazolopyrimidines and related heterocyclic compounds have been of interest due to their biological activities. For example, Abu‐Hashem et al. (2020) synthesized novel derivatives related to thiazolopyrimidines, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibition, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Similarly, Singh et al. (2013) reported on thiazolo[5,4-d]pyrimidines, highlighting their antiproliferative and apoptosis-inducing activity. The study focused on the synthesis of these compounds and their testing against various cancer cell lines, indicating the potential application of such compounds in cancer therapy (Singh et al., 2013).
Antimicrobial Applications
The antimicrobial potential of thiazolopyrimidines has also been explored. Inoue et al. (1994) synthesized a series of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, which showed potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study illustrates the importance of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Inoue et al., 1994).
Zukünftige Richtungen
Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This opens up exciting possibilities for future research and development in drug discovery and material engineering.
Eigenschaften
IUPAC Name |
12-(2-morpholin-4-yl-2-oxoethyl)-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-13(17-4-6-21-7-5-17)8-10-9-22-15-16-12-3-1-2-11(12)14(20)18(10)15/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFOVVWWFWLEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclooctylacetamide](/img/structure/B2781506.png)
![4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2781507.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2781510.png)
![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2781515.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2781518.png)

![Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2781520.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2781521.png)


![N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2781526.png)
![N-(benzo[d]thiazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2781527.png)